cis-4-Tert-butylcyclohexyl methyl ketone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1-(4-tert-butylcyclohexyl)ethanone |
InChI |
InChI=1S/C12H22O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h10-11H,5-8H2,1-4H3 |
InChI Key |
YMGRIFHYJBXCDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC(CC1)C(C)(C)C |
Origin of Product |
United States |
Conformational Analysis and Stereochemistry of Cis 4 Tert Butylcyclohexyl Methyl Ketone and Analogues
Theoretical Framework of Cyclohexane (B81311) Chair Conformations
To alleviate ring strain, which is a combination of angle strain and torsional strain, cyclohexane adopts a non-planar, puckered conformation. wikipedia.org The most stable and prevalent of these is the chair conformation . masterorganicchemistry.comlibretexts.org In this arrangement, the carbon-carbon bond angles are approximately 111°, which is very close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. libretexts.orgkhanacademy.org Furthermore, all the hydrogen atoms on adjacent carbons are in a staggered arrangement, which eliminates torsional strain. masterorganicchemistry.com
The chair conformation is characterized by two distinct types of substituent positions: axial and equatorial . fiveable.me Axial bonds are perpendicular to the approximate plane of the ring, alternating above and below, while equatorial bonds point outwards from the perimeter of the ring. wikipedia.orgfiveable.me
Cyclohexane is not static; it undergoes a rapid process of ring inversion known as a chair flip . libretexts.orgmasterorganicchemistry.com During this process, a chair conformation converts into an alternative chair conformation, and in doing so, all axial positions become equatorial, and all equatorial positions become axial. masterorganicchemistry.com Other less stable conformations, such as the boat , twist-boat , and half-chair , exist as intermediates in this process. wikipedia.orgmasterorganicchemistry.com The boat conformation is destabilized by torsional strain from eclipsed bonds and steric repulsion between the "flagpole" hydrogens. masterorganicchemistry.com The half-chair is the highest energy transition state between the chair and twist-boat forms. libretexts.org At room temperature, the vast majority of cyclohexane molecules exist in the low-energy chair conformation. wikipedia.org
| Conformation | Relative Energy (kJ/mol) | Key Features |
| Chair | 0 | No angle or torsional strain. libretexts.org |
| Twist-Boat | 21-25 | Less steric and torsional strain than the boat. wikipedia.org |
| Boat | 29 | Significant torsional and steric (flagpole) strain. masterorganicchemistry.com |
| Half-Chair | 45 | High angle and torsional strain; transition state. libretexts.org |
Role of the Axial-Equatorial Preference of the tert-Butyl Group in Conformation Locking
When a substituent is introduced onto the cyclohexane ring, the two chair conformations resulting from a ring flip are no longer energetically equivalent. pressbooks.pub The substituent can occupy either an axial or an equatorial position, and generally, the conformation where the substituent is in the equatorial position is more stable. libretexts.org This preference is due to steric strain, specifically 1,3-diaxial interactions , which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. pressbooks.pub
The magnitude of this preference is quantified by the conformational A-value, which represents the free energy difference between the equatorial and axial conformers. Larger substituents experience greater 1,3-diaxial interactions and thus have larger A-values, indicating a stronger preference for the equatorial position.
The tert-butyl group is exceptionally bulky. libretexts.org When a tert-butyl group is forced into an axial position, it experiences severe steric hindrance from the two axial hydrogens at the C3 and C5 positions. wpmucdn.com The energy cost of placing a tert-butyl group in an axial position is substantial, estimated to be around 21-22.8 kJ/mol. pressbooks.publibretexts.org This high energy difference means that the equilibrium between the two chair conformers overwhelmingly favors the conformer where the tert-butyl group is equatorial. pressbooks.publibretexts.org The ratio of equatorial to axial conformers is so large (often cited as greater than 99.9%) that the cyclohexane ring is effectively "locked" in this single conformation. chemistryschool.netbrainly.inchegg.com This conformational locking simplifies the analysis of disubstituted cyclohexanes, as the ring's orientation is fixed by the bulky tert-butyl group. wpmucdn.com
| Substituent | A-value (kJ/mol) | Equatorial Preference (%) |
| -CH₃ (Methyl) | 7.3 | ~95 |
| -CH(CH₃)₂ (Isopropyl) | 9.2 | ~97 |
| -C(CH₃)₃ (tert-Butyl) | ~21 | >99.9 |
| -Cl (Chloro) | 2.5 | ~70 |
| -OH (Hydroxy) | 2.1-4.2 | ~65-85 |
Conformational Equilibria and Interconversion Dynamics in Substituted Cyclohexyl Ketones
In cyclohexanones, the introduction of a carbonyl group (C=O) slightly flattens the ring in the vicinity of the sp²-hybridized carbon. However, the chair conformation is still the most stable arrangement. For a ketone like 4-tert-butylcyclohexanone (B146137), the conformation is locked by the equatorial tert-butyl group. wpmucdn.com In the case of cis-4-tert-butylcyclohexyl methyl ketone, the cis relationship dictates that if the tert-butyl group is equatorial, the methyl ketone (acetyl) group must be axial.
The conformational equilibrium of the methyl ketone group itself has been a subject of study. The preference of an acetyl group for the equatorial position is influenced by steric factors. Experimental data from equilibration studies have been used to determine the conformational free energy of the methyl ketone group. For instance, the enthalpy of reaction for the equilibration of cis- and trans-4-tert-butylcyclohexyl methyl ketone has been measured, providing insight into the relative stability of the axial versus equatorial acetyl group. nist.gov In general, substituents at the 2-position of a cyclohexanone (B45756) prefer the equatorial position to minimize 1,3-diaxial strain. utdallas.edu The equilibrium is governed by the standard Gibbs free energy equation (ΔG = -RT ln K), where a larger energy difference between conformers leads to a higher equilibrium constant (K) favoring the more stable conformer. utdallas.edu
Diastereoisomerism and Diastereoselectivity in the Context of the 4-Tert-butylcyclohexyl Scaffold
Diastereoisomers are stereoisomers that are not mirror images of each other. In disubstituted cyclohexanes, cis and trans isomers are diastereomers. The 4-tert-butylcyclohexyl scaffold provides a clear example of this. For instance, in 4-tert-butylcyclohexyl methyl ketone, two diastereomers exist: cis and trans.
In the trans isomer, the substituents are on opposite sides of the ring. Given the strong preference of the tert-butyl group for the equatorial position, the methyl ketone group will also be in an equatorial position. This diequatorial arrangement is generally the most stable conformation for 1,4-disubstituted cyclohexanes. libretexts.org
In the cis isomer, the substituents are on the same side of the ring. With the tert-butyl group locked in the equatorial position, the methyl ketone group is forced to occupy the less stable axial position. libretexts.org
This fixed conformation has significant implications for diastereoselectivity in reactions. Diastereoselectivity is the preference for the formation of one diastereomer over another. masterorganicchemistry.com For example, the reduction of 4-tert-butylcyclohexanone with a hydride reducing agent like sodium borohydride (B1222165) can produce two diastereomeric alcohols: cis- and trans-4-tert-butylcyclohexanol. The incoming nucleophile (hydride) can attack the carbonyl carbon from two different faces: the axial face or the equatorial face. The locked conformation of the starting material dictates the steric environment around the carbonyl group, influencing the trajectory of the nucleophilic attack and thus the ratio of the cis and trans products. wpmucdn.comrsc.org
Steric and Stereoelectronic Effects Governing Conformational Preferences and Reaction Stereoselectivity
Both steric and stereoelectronic effects are crucial in determining the most stable conformation and the outcome of chemical reactions. researchgate.netresearchgate.net
Steric effects arise from the spatial arrangement of atoms and the repulsive van der Waals forces when non-bonded atoms are brought too close together. spcmc.ac.in In the context of this compound, the primary steric interaction is the 1,3-diaxial repulsion between the axial methyl ketone group and the axial hydrogens at C-2 and C-6. This interaction destabilizes the cis isomer relative to the trans isomer, where the methyl ketone group is equatorial.
Stereoelectronic effects relate to the influence of the spatial arrangement of orbitals on the stability and reactivity of a molecule. wikipedia.org These effects involve orbital overlap and can be as important as steric effects in controlling reaction pathways. acs.org In the reduction of cyclohexanones, stereoelectronic factors play a key role in determining the stereoselectivity. For instance, the trajectory of the attacking nucleophile is influenced by the alignment of its HOMO (Highest Occupied Molecular Orbital) with the LUMO (Lowest Unoccupied Molecular Orbital, the π* orbital) of the carbonyl group. Theories suggest that axial attack is often favored due to better orbital overlap and avoidance of torsional strain that develops during equatorial attack. However, this can be counteracted by steric hindrance to axial attack, especially from other axial substituents. researchgate.net The interplay between these competing steric and stereoelectronic factors determines the final product ratio in reactions such as the reduction of 4-tert-butylcyclohexanone. researchgate.net
Reaction Mechanisms and Reactivity Studies of Cis 4 Tert Butylcyclohexyl Methyl Ketone
Mechanistic Pathways of Carbonyl Reduction in 4-Substituted Cyclohexanones
The reduction of the carbonyl group in 4-substituted cyclohexanones is a cornerstone reaction for studying stereochemical outcomes. The rigid framework of 4-tert-butylcyclohexanone (B146137) makes it an ideal substrate for elucidating the mechanistic pathways of these transformations.
Stereochemical Course of Nucleophilic Additions to the Carbonyl Group
The addition of nucleophiles to the carbonyl carbon of 4-tert-butylcyclohexanone results in the formation of a new stereocenter. The geometry of the sp2-hybridized carbonyl group is trigonal planar, allowing for nucleophilic attack from two distinct faces: the axial face and the equatorial face. libretexts.orglibretexts.org This attack changes the hybridization of the carbonyl carbon to sp3, resulting in a tetrahedral geometry. libretexts.org
The trajectory of the incoming nucleophile is not perpendicular to the plane of the carbonyl group but rather approaches at an angle of approximately 109°, known as the Bürgi-Dunitz angle, which minimizes electronic repulsion and allows for optimal orbital overlap. weebly.comacademie-sciences.fr In the case of 4-tert-butylcyclohexanone, the two faces of the carbonyl are diastereotopic.
Axial Attack: The nucleophile approaches from the top face of the ring, parallel to the axial C-H bonds at positions 2 and 6. This pathway leads to the formation of an alcohol with the hydroxyl group in the equatorial position (the trans product).
Equatorial Attack: The nucleophile approaches from the side of the ring, between the equatorial C-H bonds. This pathway is generally less sterically hindered and leads to the formation of an alcohol with the hydroxyl group in the axial position (the cis product).
Steric hindrance is a dominant factor in determining the direction of nucleophilic attack. Small, unhindered nucleophiles (e.g., LiAlH₄, NaBH₄) preferentially attack from the axial direction to avoid torsional strain with the adjacent equatorial hydrogens in the transition state. However, larger, more sterically demanding nucleophiles (e.g., L-selectride) are forced to approach from the less hindered equatorial face. Electronic effects, such as stabilizing interactions between the developing sigma bond and adjacent C-C or C-H sigma bonds, can also favor axial attack. researchgate.net
| Reducing Agent | Major Attack Pathway | Major Product (Alcohol) | Approximate Product Ratio (cis:trans) |
|---|---|---|---|
| Sodium Borohydride (B1222165) (NaBH₄) | Axial | trans-4-tert-Butylcyclohexanol | 15:85 |
| Lithium Aluminum Hydride (LiAlH₄) | Axial | trans-4-tert-Butylcyclohexanol | 10:90 |
| L-Selectride® (Lithium tri-sec-butylborohydride) | Equatorial | cis-4-tert-Butylcyclohexanol | 98:2 |
Elucidation of Catalytic Hydrogenation Mechanisms and Their Stereochemical Outcomes
Catalytic hydrogenation is another method for reducing the carbonyl group of cyclohexanones. masterorganicchemistry.com This heterogeneous reaction involves the addition of hydrogen across the C=O double bond in the presence of a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). youtube.com The mechanism involves the adsorption of the ketone and hydrogen onto the catalyst surface.
The stereochemical outcome of catalytic hydrogenation is largely dictated by the steric hindrance presented by the substrate as it approaches the catalyst surface. The molecule will preferentially adsorb via its less hindered face. For 4-tert-butylcyclohexanone, the equatorial tert-butyl group forces the molecule to adsorb onto the catalyst surface from the equatorial side. Consequently, hydrogen atoms are delivered from the catalyst to the same face, resulting in a syn-addition. This leads predominantly to the formation of the cis-alcohol, where the hydroxyl group is in the axial position.
Kinetic and mechanistic studies on complexes such as [MH(CO)(NCMe)₂(PPh₃)₂]BF₄ (where M = Ru, Os) have shown that the hydrogenation of cyclohexanone (B45756) can proceed via a rate law of r = k[M][H₂]. researchgate.net The rate-determining step in such homogeneous catalytic cycles is often the oxidative addition of hydrogen to the metal complex. researchgate.net
| Catalyst | Reaction Conditions | Major Product | Stereochemical Rationale |
|---|---|---|---|
| Pd/C | H₂, High Pressure | cis-4-tert-Butylcyclohexanol | Adsorption on the less hindered equatorial face, leading to syn-addition of hydrogen. |
| PtO₂ (Adams' catalyst) | H₂, RT, Acidic medium | cis-4-tert-Butylcyclohexanol | Preferential adsorption on the equatorial face of the ring. |
Factors Influencing Kinetic versus Thermodynamic Control in Stereoselective Transformations
The outcome of many chemical reactions, including those involving 4-substituted cyclohexanones, can be governed by either kinetic or thermodynamic control. wikipedia.org
Kinetic Control: At lower temperatures and with short reaction times, the major product is the one that is formed fastest. libretexts.org This product arises from the reaction pathway with the lowest activation energy. wikipedia.orgyoutube.com
Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction becomes reversible. libretexts.org This allows an equilibrium to be established, and the major product will be the most thermodynamically stable one, regardless of its rate of formation. wikipedia.orglibretexts.org
A classic example is the formation of enolates from an unsymmetrical ketone like 2-methylcyclohexanone. Deprotonation can occur at either the more substituted α-carbon or the less substituted α-carbon.
Kinetic Enolate: Formed by removing the more accessible, less sterically hindered proton. This reaction is rapid and irreversible, typically achieved by using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). youtube.com
Thermodynamic Enolate: Formed by removing a proton from the more substituted α-carbon. This leads to a more highly substituted, and therefore more stable, double bond in the enolate. This product is favored under conditions that allow for equilibrium, such as using a weaker base (e.g., an alkoxide) at higher temperatures. rsc.org
For 4-tert-butylcyclohexanone, which is symmetrical, regioselectivity is not a concern. However, the principles of kinetic versus thermodynamic control are crucial in subsequent reactions of the enolate, such as alkylation, where different stereoisomers can be formed.
| Control Type | Reaction Conditions | Favored Product Characteristics | Example Condition (for Enolate Formation) |
|---|---|---|---|
| Kinetic | Low Temperature, Short Reaction Time, Strong/Bulky Base, Aprotic Solvent | Product formed fastest (lower activation energy) | LDA in THF at -78 °C |
| Thermodynamic | High Temperature, Long Reaction Time, Weaker Base, Protic Solvent | Most stable product (lower Gibbs free energy) | NaOEt in EtOH at room temperature |
Mechanistic Insights into Nucleophilic Substitution Reactions on Alpha-Halo-4-Tert-butylcyclohexyl Ketone Systems
Introducing a halogen atom at the α-position to the carbonyl group creates a substrate for nucleophilic substitution reactions. Studies on conformationally fixed systems like α-halo-4-tert-butylcyclohexanones reveal significant stereochemical influences on reaction rates and mechanisms.
The reaction of trans-2-chloro-4-tert-butylcyclohexanone with acetate (B1210297) ion proceeds via an SN2 mechanism and is approximately 61 times more reactive than its cis-isomer. researchgate.net This rate enhancement is attributed to favorable stereoelectronic effects in the transition state for the trans-isomer, where the chlorine atom is in the axial position.
In this conformation, the axial C-Cl bond is better aligned for overlap with the π-system of the adjacent carbonyl group. This alignment stabilizes the transition state through conjugation. In contrast, the cis-isomer has the chlorine atom in the equatorial position, resulting in poorer orbital overlap and a less stable, higher-energy transition state. Therefore, only α-halo ketones that are stereochemically positioned for optimal conjugation and potential bridging interactions exhibit substitution mechanisms that differ significantly from simple alkyl halides. researchgate.net
Stereochemical Aspects of Enolate Formation and Alkylation Reactions
The alkylation of cyclohexanone enolates is a powerful method for forming C-C bonds with stereocontrol. ubc.ca Using the conformationally locked 4-tert-butylcyclohexanone as a model system allows for a clear analysis of the stereochemical preferences of this reaction. ubc.caacs.org
The enolate of 4-tert-butylcyclohexanone is planar at the α-carbon. An incoming electrophile, such as methyl iodide, can attack from either the axial or equatorial face. The alkylation of enolates is typically an irreversible process, meaning the reaction is under kinetic control. ubc.ca The major product is therefore derived from the lower-energy transition state.
Experimental and theoretical studies show a strong preference for axial alkylation. This preference is explained by stereoelectronic principles: the transition state for axial attack more closely resembles a stable chair conformation. In contrast, equatorial attack forces the ring into a higher-energy, boat-like or twist-boat-like transition state. youtube.com Therefore, the alkylation of conformationally rigid cyclohexanone enolates proceeds in a way that the transition from the planar sp2 hybrid of the enolate to the tetrahedral sp3 hybrid of the product follows the lowest energy path, which is through axial attack. ubc.ca
| Substrate | Electrophile | Major Attack Pathway | Major Product (Stereochemistry) | Rationale |
|---|---|---|---|---|
| Enolate of 4-tert-butylcyclohexanone | Methyl Iodide (MeI) | Axial | trans-2-Methyl-4-tert-butylcyclohexanone | The transition state for axial attack maintains a low-energy chair-like conformation. |
| Enamine of 4-tert-butylcyclohexanone | Propyl Iodide | Axial (bottom face) | trans-2-Propyl-4-tert-butylcyclohexanone (approx. 90%) | Attack from the bottom face leads directly to a stable chair conformation in the product. youtube.com |
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. It provides profound insights into the connectivity, stereochemistry, and conformational dynamics of molecules like cis-4-tert-butylcyclohexyl methyl ketone.
In the 4-tert-butylcyclohexyl system, the bulky tert-butyl group acts as a "conformational lock," predominantly occupying the equatorial position to minimize steric strain. This forces the cyclohexane (B81311) ring into a stable chair conformation. Consequently, in the cis isomer of 4-tert-butylcyclohexyl methyl ketone, the methyl ketone group is compelled to adopt an axial position, while in the trans isomer, it is equatorial. This fixed stereochemistry leads to distinct and predictable differences in their ¹H NMR spectra.
The key to diastereomeric differentiation lies in the chemical shift and coupling constants of the proton at the C1 position (the carbon bearing the methyl ketone group), often denoted as H-1.
Chemical Shift: The chemical shift of H-1 is highly dependent on its orientation. An axial proton (as in the trans isomer) is shielded by the C-C single bonds of the ring and typically resonates at a higher field (lower ppm value) compared to an equatorial proton (as in the cis isomer), which resides in the deshielding zone of the ring system.
Coupling Constants (J-values): The magnitude of the vicinal coupling constant between H-1 and its neighboring protons on C2 and C6 provides definitive proof of its orientation. Based on the Karplus relationship, the dihedral angle between coupled protons strongly influences the J-value.
In the trans isomer, the axial H-1 has two adjacent axial protons (H-2ax and H-6ax) with a dihedral angle of ~180°, resulting in a large axial-axial coupling constant (J_ax-ax) of approximately 10-13 Hz. It also couples with two equatorial protons (H-2eq and H-6eq) with a smaller axial-equatorial coupling (J_ax-eq) of about 2-5 Hz. This results in a complex multiplet, often described as a triplet of triplets.
In the cis isomer, the equatorial H-1 has two adjacent axial protons and two adjacent equatorial protons. The corresponding dihedral angles lead to small equatorial-axial (J_eq-ax) and equatorial-equatorial (J_eq-eq) couplings, both typically in the range of 2-5 Hz. This results in a much narrower and less resolved multiplet compared to its axial counterpart.
These characteristic differences allow for the unambiguous assignment of the cis and trans diastereomers.
Table 1: Expected ¹H NMR Parameters for Diastereomeric Differentiation
| Parameter | cis-isomer (Axial Acyl) | trans-isomer (Equatorial Acyl) | Rationale for Difference |
| H-1 Orientation | Equatorial | Axial | The bulky tert-butyl group locks the equatorial position. |
| H-1 Chemical Shift | More deshielded (higher ppm) | More shielded (lower ppm) | Anisotropic effects of the cyclohexane ring. |
| H-1 Multiplicity | Narrow multiplet | Broad multiplet (triplet of triplets) | Based on coupling constants. |
| Key Coupling Constants | Small J_eq-ax (~2-5 Hz) and J_eq-eq (~2-5 Hz) | Large J_ax-ax (~10-13 Hz) and small J_ax-eq (~2-5 Hz) | Dihedral angle dependence of vicinal coupling. |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically unique carbon atom gives a distinct signal, allowing for carbon counting and structural verification. For this compound, the key differentiators are the chemical shifts of the ring carbons, which are influenced by steric effects (gamma-gauche effect).
In the cis isomer, the axial methyl ketone group introduces steric compression with the syn-axial protons at C3 and C5. This steric interaction, known as the gamma-gauche effect, causes the C3 and C5 carbons (and to a lesser extent, C1) to be shielded, shifting their signals to a higher field (lower ppm) compared to the trans isomer where the methyl ketone group is equatorial and does not cause such steric compression. The chemical shifts of the carbonyl carbon and the methyl carbon of the ketone group also show slight differences between the two isomers.
Table 2: Representative ¹³C NMR Chemical Shifts
| Carbon Atom | cis-isomer (Axial Acyl) | trans-isomer (Equatorial Acyl) |
| C=O | ~212 ppm | ~211 ppm |
| C1 | ~49 ppm | ~51 ppm |
| C2, C6 | ~28 ppm | ~29 ppm |
| C3, C5 | ~25 ppm | ~28 ppm |
| C4 | ~47 ppm | ~48 ppm |
| C(CH₃)₃ | ~32 ppm | ~32 ppm |
| C(CH₃)₃ | ~27 ppm | ~27 ppm |
| COCH₃ | ~28 ppm | ~28 ppm |
Note: These are approximate values and can vary based on solvent and experimental conditions.
The tert-butyl group is more than just a conformational anchor; it is also a valuable spectroscopic probe. nih.govnih.gov In both ¹H and ¹³C NMR, it provides a simple and easily identifiable landmark in the spectrum.
In ¹H NMR, the nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the C-C single bond. This results in a sharp, intense singlet, typically appearing around 0.8-1.0 ppm. nih.gov This signal serves as an excellent internal reference for integration and confirms the presence of the moiety.
In ¹³C NMR, the tert-butyl group gives rise to two signals: a quaternary carbon and a signal for the three equivalent methyl carbons.
The presence of this conformationally biasing group simplifies spectral analysis by reducing the complexity that would arise from chair-flipping, thereby allowing for a clearer examination of the stereochemical relationships of the other substituents on the cyclohexane ring. researchgate.net
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers an exact picture of the molecule's conformation in the solid state. For a crystalline sample of this compound, single-crystal X-ray diffraction would provide definitive, high-resolution data on its three-dimensional structure.
The analysis would yield precise measurements of:
Bond Lengths and Angles: Confirming standard values for C-C, C-O, and C-H bonds.
Torsional Angles: Quantitatively defining the chair conformation of the cyclohexane ring.
Stereochemistry: Unambiguously confirming the cis relationship between the tert-butyl and methyl ketone groups, with the former in an equatorial and the latter in an axial position.
Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, identifying any significant non-covalent interactions such as C-H···O hydrogen bonds that might influence the physical properties of the solid.
Chromatographic and Spectrometric Methods (GC/MS) for Purity, Conversion, and Diastereomeric Excess Determination
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful technique for separating and identifying volatile compounds. It is routinely used to assess the purity of this compound and to determine the ratio of diastereomers in a mixture.
Gas Chromatography (GC): The cis and trans diastereomers have different physical properties, including boiling points and polarity, which allows them to be separated on a GC column. Typically, the less polar trans isomer elutes before the more polar cis isomer. The area under each peak in the resulting chromatogram is directly proportional to the amount of that isomer present in the sample. This allows for the precise calculation of:
Purity: By comparing the peak area of the desired compound to the total area of all peaks.
Conversion: In reaction monitoring, by measuring the disappearance of starting material and the appearance of the product.
Diastereomeric Excess (d.e.): Calculated from the relative peak areas of the cis and trans isomers. nih.govrsc.org
Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters the mass spectrometer. The MS provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound (182.30 g/mol for C₁₂H₂₂O). nist.gov It also generates a characteristic fragmentation pattern, which serves as a "fingerprint" for the molecule, further confirming its identity. While the mass spectra of the cis and trans isomers are often very similar, the combination of unique retention times from GC and mass confirmation from MS provides a highly reliable method for analysis. nih.gov
Computational Chemistry and Theoretical Modeling of Cis 4 Tert Butylcyclohexyl Methyl Ketone
Quantum Chemical Calculations (e.g., Density Functional Theory) for Conformational Energy Landscapes and Stability
The conformational landscape of substituted cyclohexanes is primarily dictated by the minimization of steric strain. For 1,4-disubstituted cyclohexanes, the cis isomer typically exists as a rapid equilibrium between two chair conformations, where one substituent is axial and the other is equatorial. However, the presence of a bulky tert-butyl group dramatically alters this landscape. The tert-butyl group has a very strong preference for the equatorial position to avoid energetically costly 1,3-diaxial interactions—steric clashes with axial hydrogens on the same side of the ring libretexts.orglibretexts.org.
In the case of cis-4-tert-butylcyclohexyl methyl ketone, a standard chair conformation would require either the tert-butyl group or the methyl ketone group to occupy an axial position. Given the significant steric demand of the tert-butyl group, a conformation with an axial tert-butyl group is exceptionally unstable. Consequently, the molecule is expected to adopt a conformation where the tert-butyl group is equatorial, forcing the cis-oriented methyl ketone group into an axial position. This arrangement, however, introduces its own significant 1,3-diaxial interactions between the axial ketone group and the axial hydrogens at the C2 and C6 positions.
To alleviate this strain, the molecule is predicted to deviate from the ideal chair geometry. Computational studies on analogous molecules, such as cis-1,4-di-tert-butylcyclohexane, have shown that the high energy cost of placing a tert-butyl group in an axial position forces the ring to abandon the chair conformation altogether in favor of a twist-boat conformation sikhcom.netnih.gov. Low-temperature 13C NMR spectra and ab initio calculations (up to HF/6-311+G* level) for cis-1,4-di-tert-butylcyclohexane confirmed that the twist-boat form is the major, lower-energy conformer sikhcom.netnih.gov. A similar outcome is highly probable for this compound.
Quantum chemical calculations, particularly using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger), can be employed to map the potential energy surface. These calculations can precisely determine the geometries and relative energies of the possible conformers:
Chair Conformation (Axial Ketone/Equatorial t-Butyl): The starting point for analysis, expected to be a high-energy local minimum.
Twist-Boat Conformation: Predicted to be the global energy minimum, relieving the 1,3-diaxial strain of the axial ketone group.
Boat Conformation: Likely a transition state between twist-boat forms nih.gov.
The calculated energy differences allow for the prediction of the equilibrium populations of each conformer at a given temperature.
Table 1: Predicted Relative Conformational Energies of this compound (Illustrative)
| Conformation | Substituent Positions | Key Steric Interactions | Predicted Relative Free Energy (kcal/mol) | Predicted Population (298 K) |
|---|---|---|---|---|
| Chair | C1-COCH₃ (Axial), C4-tBu (Equatorial) | 1,3-diaxial (COCH₃↔H) | High | <1% |
| Twist-Boat | (Pseudo-axial/equatorial mix) | Minimized torsional and steric strain | Low (Global Minimum) | >99% |
Note: The energy values are illustrative, based on principles from analogous computed systems like cis-1,4-di-tert-butylcyclohexane. Specific DFT calculations are required for precise values for the title compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior, Solvation Effects, and Host-Guest Interactions
While quantum chemical calculations provide static pictures of energy minima, Molecular Dynamics (MD) simulations offer a way to understand the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals dynamic processes like conformational changes, interactions with solvent molecules, and binding events.
For this compound, MD simulations using force fields like AMBER or CHARMM would be valuable for several applications:
Dynamic Behavior: Simulations can model the interconversion between different twist-boat and chair conformations, revealing the pathways and energy barriers for these transitions, complementing the static picture from DFT.
Solvation Effects: By explicitly including solvent molecules (e.g., water, methanol, hexane) in the simulation box, one can study how the solvent influences conformational preference. The solvent can stabilize certain conformers through dipole-dipole interactions or hydrogen bonding with the ketone group, potentially shifting the conformational equilibrium.
Host-Guest Interactions: The rigid, cup-like shape of certain conformers of cyclic molecules can allow them to act as hosts for smaller guest molecules. MD simulations have been effectively used to study the inclusion of small guests (like xenon or methane) within host molecules such as p-tert-butylcalix nih.govarene nih.gov. Similarly, MD could be used to explore whether the specific three-dimensional structure of this compound allows it to form stable inclusion complexes with small molecules, characterizing the dynamics and energetics of guest binding and release.
Ab Initio and Semi-Empirical Methods for Reaction Pathway Analysis and Transition State Characterization
Understanding the reactivity of this compound requires mapping the potential energy surfaces of its chemical reactions. High-level ab initio (e.g., MP2, CCSD(T)) and DFT methods are essential for accurately characterizing the structures and energies of reactants, products, intermediates, and, crucially, transition states.
These methods can be applied to investigate several key reaction types:
Nucleophilic Addition to the Carbonyl: Modeling the approach of a nucleophile (e.g., hydride, Grignard reagent) to the carbonyl carbon. The fixed conformation of the cyclohexane (B81311) ring imposes significant steric hindrance, and calculations can predict whether the attack will occur from the axial or equatorial face, thus determining the stereochemical outcome of the reaction.
Enolate Formation: Characterizing the transition state for the deprotonation of an alpha-carbon to form an enolate. The geometry of the transition state and the stability of the resulting enolate will be heavily influenced by the ring's conformation.
Isomerization: The reaction pathway for the isomerization of the less stable cis isomer to the more stable trans isomer (where both substituents can be equatorial) can be modeled. This typically involves an enol or enolate intermediate. Computational methods can elucidate the mechanism and calculate the activation energy for this process. For instance, studies on the decomposition of phenol have successfully used DFT (B3LYP/6-311G(d,p)) to map reaction pathways involving cyclohexadienone intermediates researchgate.net.
By locating the transition state structure for a given reaction, one can calculate the activation energy (ΔG‡), which is fundamental to predicting the reaction rate.
Analysis of Weak Non-Covalent Interactions and Their Influence on Molecular Packing and Reactivity
Weak non-covalent interactions, such as hydrogen bonds, van der Waals forces, and C-H···O interactions, are critical in determining the supramolecular chemistry of a compound, including its crystal structure, physical properties, and interactions with other molecules. The conformation of this compound directly influences how it can interact with its environment.
Influence on Molecular Packing: In a condensed phase, the bulky tert-butyl group and the polar ketone group will govern how molecules arrange themselves. The likely twist-boat conformation exposes the carbonyl oxygen in a specific way, making it a potential hydrogen bond acceptor. Computational methods can predict favorable packing arrangements by analyzing intermolecular interaction energies.
Influence on Reactivity: Intramolecular non-covalent interactions can also affect reactivity. For example, a weak C-H···O interaction between a ring hydrogen and the carbonyl oxygen could influence the carbonyl group's electrophilicity.
Advanced computational techniques are used to visualize and quantify these weak interactions:
Atoms in Molecules (AIM) Theory: This method analyzes the electron density topology to identify and characterize chemical bonds and non-covalent interactions.
Reduced Density Gradient (RDG) Analysis: This technique plots the reduced density gradient against the electron density, providing a visually intuitive map of repulsive steric clashes, van der Waals interactions, and strong attractive interactions like hydrogen bonds within a molecular system khanacademy.org.
By applying these analyses, a detailed understanding of the non-covalent forces at play can be achieved, linking the molecule's specific conformation to its macroscopic properties and chemical behavior.
Role As a Synthetic Intermediate and Stereochemical Probe
Utility in the Synthesis of Stereodefined Cyclohexyl Derivatives
The primary utility of the 4-tert-butylcyclohexyl framework lies in its application for the synthesis of stereodefined cyclohexyl derivatives. The large tert-butyl group effectively "locks" the cyclohexane (B81311) ring in a chair conformation where this bulky substituent occupies an equatorial position to minimize steric strain. libretexts.org This conformational rigidity is pivotal in controlling the stereochemical outcome of reactions at other positions on the ring.
While much of the literature focuses on the reduction of the parent compound, 4-tert-butylcyclohexanone (B146137), to yield cis- and trans-4-tert-butylcyclohexanol, the principles are directly applicable to cis-4-tert-butylcyclohexyl methyl ketone for the synthesis of other stereodefined derivatives. For instance, the stereoselective reduction of 4-tert-butylcyclohexanone is a well-established method to produce cis-4-tert-butylcyclohexanol, a precursor for the fragrance ingredient cis-4-tert-butylcyclohexyl acetate (B1210297). google.commdpi.com Various methods, including catalytic hydrogenation with specific catalysts like iridium and rhodium, have been developed to favor the formation of the cis isomer. google.comorgsyn.org
Similarly, this compound can serve as a precursor for the synthesis of other cis-substituted cyclohexyl derivatives through reactions targeting the methyl ketone group. The predictable stereochemistry of the starting material ensures that the newly introduced functionalities will have a defined spatial relationship with the existing groups on the cyclohexane ring.
The following table summarizes the stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol using different reagents, illustrating the principle that can be extended to the methyl ketone analogue.
| Catalyst/Reagent | Product Ratio (cis:trans) | Reference |
| Iridium tetrachloride / Trimethyl phosphite (B83602) | 95.8-96.2 : 4.2-3.8 | orgsyn.org |
| Ruthenium-aminophosphine complex | Good selectivity for cis | google.com |
| Zeolite BEA (MPV reduction) | Stereoselective to cis | |
| Alcohol dehydrogenases (ADHs) | High diastereoisomeric excess for cis | mdpi.com |
Contributions to the Understanding of Conformational Preferences in Organic Reactions
The conformationally locked nature of the 4-tert-butylcyclohexane system has significantly contributed to our understanding of how steric and electronic effects influence the outcome of organic reactions. The preference of the tert-butyl group for the equatorial position removes the ambiguity of conformational equilibria, allowing for a clearer interpretation of reaction stereoselectivity. libretexts.orglibretexts.org
In the case of this compound, the methyl ketone group is forced into an axial position due to the equatorial preference of the larger tert-butyl group. This fixed axial orientation has profound implications for the reactivity of the carbonyl group. For instance, in nucleophilic additions to the carbonyl, the trajectory of the incoming nucleophile is influenced by the steric hindrance posed by the axial hydrogens at the 3 and 5 positions. utdallas.edu
Studies on the reduction of 4-tert-butylcyclohexanone have shown that the stereochemical outcome depends on the steric bulk of the reducing agent. Smaller nucleophiles tend to approach from the axial direction to avoid steric interactions with the equatorial hydrogens, leading to the equatorial alcohol (trans product). Conversely, bulkier nucleophiles are directed to the less hindered equatorial face, resulting in the axial alcohol (cis product). This principle of steric approach control is a direct consequence of the conformational bias imposed by the tert-butyl group.
The table below illustrates the effect of substituent size on the preferred conformation in monosubstituted cyclohexanes, highlighting the strong equatorial preference of the tert-butyl group.
| Substituent | A-value (kcal/mol) | % Equatorial Conformer (at 25 °C) |
| -CH3 | 1.7 | ~95 |
| -CH(CH3)2 | 2.2 | ~97 |
| -C(CH3)3 | >4.5 | >99.9 |
The A-value represents the free energy difference between the equatorial and axial conformers.
Development of this compound as a Model Substrate for Mechanistic Studies
The 4-tert-butylcyclohexanone system is a cornerstone model substrate for mechanistic studies in organic chemistry due to its locked conformation. This allows for the dissection of steric and electronic effects on reaction rates and stereochemical outcomes without the complication of conformational isomerism. While the parent ketone is more extensively studied, this compound offers a logical extension for investigating more complex reaction mechanisms.
The presence of the axial methyl ketone group in the cis isomer provides a specific steric and electronic environment that can be used to probe the sensitivity of a reaction to these factors. For example, it can be employed to study the facial selectivity of enolate formation and subsequent reactions, where the approach of reagents to either face of the enolate is influenced by the rigid cyclohexane backbone.
Furthermore, comparing the reactivity of this compound with its trans isomer, where the methyl ketone group is equatorial, allows for a direct assessment of the influence of axial versus equatorial positioning of the reacting group on the transition state energy and, consequently, the reaction rate and product distribution. Although direct and extensive studies featuring this compound as a model substrate are not as prevalent as those for 4-tert-butylcyclohexanone, its structural features make it an ideal candidate for such investigations. The foundational knowledge gained from the parent ketone provides a strong basis for predicting and interpreting the behavior of this methyl ketone derivative in various mechanistic studies.
Future Research Directions and Emerging Methodologies
Exploration of Novel Catalytic Systems for Highly Stereoselective Functionalization
The stereoselective synthesis of highly substituted cyclohexanones remains a significant area of interest due to the prevalence of the cyclohexanone (B45756) core in natural products and pharmaceuticals. beilstein-journals.orgnih.gov Future research will focus on developing novel catalytic systems that can achieve high levels of stereocontrol in the functionalization of ketones like cis-4-Tert-butylcyclohexyl methyl ketone.
One promising avenue is the development of new chiral catalysts for asymmetric reactions. For instance, chiral primary amines have been shown to catalyze the synthesis of complex ketones with high enantioselectivity. organic-chemistry.org Similarly, the use of chiral diene-rhodium catalysts in reactions with organoboronic acids has yielded disubstituted trans-cycloalkanones with high diastereo- and enantioselectivity. organic-chemistry.org The exploration of bulky dirhodium catalysts, such as dirhodium tetrakis-triarylcyclopropanecarboxylates, is also showing potential for site-selective functionalization at less sterically hindered positions. nih.gov
Biocatalysis represents another key frontier. Enzymes, such as alcohol dehydrogenases, have been successfully used for the asymmetric reduction of prochiral 4-alkylidene cyclohexanones, achieving excellent enantiomeric excess where traditional transition metal catalysts have failed. researchgate.net Directed evolution of these enzymes can even reverse enantioselectivity, offering a powerful tool for accessing specific stereoisomers.
Future work will likely involve the design and synthesis of increasingly sophisticated catalysts that can control stereochemistry with precision. This includes the development of organocatalysts, transition-metal complexes, and engineered enzymes tailored for specific transformations of substituted cyclohexanones.
| Catalyst Type | Reaction Example | Key Advantage |
| Chiral Primary Amines | Synthesis of Wieland-Miescher & Hajos-Parrish ketones | High enantioselectivity and excellent yields. organic-chemistry.org |
| Chiral Diene-Rhodium Complexes | Reaction of 4/5-carbonyl-cycloalkenones with organoboronic acids | High diastereo- and enantioselectivity for trans-products. organic-chemistry.org |
| Bulky Dirhodium Catalysts | C-H functionalization of alkanes | Favors functionalization at less sterically crowded sites. nih.gov |
| Alcohol Dehydrogenases (Biocatalyst) | Asymmetric reduction of 4-alkylidene cyclohexanones | High enantioselectivity (up to 99% ee); can be engineered for reversal of selectivity. researchgate.net |
Application of Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
Understanding and optimizing chemical reactions requires detailed knowledge of their kinetics, mechanisms, and the behavior of transient intermediates. Advanced in situ spectroscopic techniques are becoming indispensable tools for real-time reaction monitoring, providing a continuous stream of data without the need for sample extraction. spectroscopyonline.com
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR), Raman, and Near-Infrared (NIR) spectroscopy, is particularly powerful for this purpose. spectroscopyonline.comnih.gov For example, in situ Attenuated Total Reflection (ATR)-IR spectroscopy has been used to elucidate and monitor the acetalization of cyclohexanone, while Raman and FT-IR have been employed to track the deprotection of ketal groups in real time. nih.govoptica.org These methods allow chemists to follow the consumption of reactants and the formation of products, providing critical insights for process optimization. nih.gov
The combination of different spectroscopic techniques can offer a more comprehensive understanding. For instance, pairing FT-IR with Nuclear Magnetic Resonance (NMR) spectroscopy enhances mechanistic insights, with online flow NMR allowing for measurements under actual reaction conditions. bruker.com Future research will likely see the increased adoption of these hyphenated and in situ methods to study the complex reactions of substituted cyclohexyl methyl ketones. This will enable the rapid identification of optimal reaction conditions, the detection of fleeting intermediates, and the construction of accurate kinetic models. bruker.comyoutube.com
| Spectroscopic Technique | Application Example | Information Gained |
| Raman Spectroscopy | Real-time monitoring of ketal deprotection | Tracking reactant decrease and product increase via characteristic bands. nih.gov |
| Fourier Transform Infrared (FT-IR) Spectroscopy | Monitoring reactions from lab to manufacturing scale | Provides detailed information on chemical composition and physical form. bruker.com |
| Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy | Monitoring the acetalization of cyclohexanone | Elucidation of reaction kinetics in situ. optica.org |
| Online Flow Nuclear Magnetic Resonance (NMR) | Combined with FT-IR for process monitoring | Provides quantitative data and mechanistic insights under real reaction conditions. bruker.com |
Integration of Machine Learning and Artificial Intelligence for Predicting Stereochemical Outcomes
Predicting the stereochemical outcome of a reaction is a formidable challenge in organic chemistry, often relying on qualitative understanding of steric and electronic effects. nih.govarxiv.org The integration of machine learning (ML) and artificial intelligence (AI) is emerging as a powerful strategy to bring quantitative prediction to the forefront. researchgate.net
By training algorithms on large datasets of chemical reactions, AI models can identify complex patterns and correlations that are not immediately obvious to human chemists. chemcopilot.com Machine learning approaches, such as Random Forest and Support Vector Machine algorithms, have been successfully used to predict enantioselectivities in asymmetric catalytic reactions. nih.gov These models can process a multitude of variables, including the structure of reactants, catalysts, solvents, and temperature, to forecast the stereochemical outcome with increasing accuracy. nih.gov
Deep learning models are also being developed to predict reaction outcomes directly from molecular representations like SMILES strings. rsc.org The goal is to create predictive tools that can accelerate the discovery of new reactions and optimize existing ones by reducing the need for extensive experimental screening. chemcopilot.comacs.org For a molecule like this compound, AI could be used to predict the facial selectivity of nucleophilic attacks or the diastereomeric ratio in various functionalization reactions, guiding chemists toward the most promising experimental conditions.
| AI/ML Approach | Application | Potential for Cyclohexyl Methyl Ketones |
| Random Forest Algorithm | Predicting stereoselectivity of glycosylation reactions. nih.gov | Predicting the diastereomeric ratio in functionalization reactions. |
| Support Vector Machine | Predicting enantioselectivities in asymmetric catalysis. nih.gov | Forecasting enantiomeric excess in asymmetric reductions or alkylations. |
| Deep Learning / Neural Networks | Predicting reaction outcomes from SMILES strings. rsc.org | Identifying plausible products and side-products for novel, untested reactions. |
| Composite Machine Learning Methods | Quantitative prediction of enantioselectivity by combining multiple models. nih.govarxiv.org | Providing a more accurate and robust prediction of stereochemical outcomes by leveraging the strengths of different algorithms. |
Deeper Mechanistic Investigations of Underexplored Reactions Involving Cyclohexyl Methyl Ketones
While many reactions of cyclohexanones are well-established, there remain numerous transformations whose mechanisms are not fully understood. Deeper mechanistic investigations are crucial for optimizing reaction conditions, controlling selectivity, and discovering new synthetic methodologies.
For example, the base-catalyzed reaction of cyclohexyl methyl ketone with excess bromine proceeds through a well-defined enolate formation, followed by bromination and cleavage to form a carboxylate and bromoform. pearson.com However, the mechanisms of other reactions, particularly those involving photochemical activation or complex cascade processes, are less clear. Photochemical reactions of cyclohexanone itself can proceed through a C–Cα bond cleavage (ring-opening) followed by hydrogen atom transfer, leading to ketene (B1206846) products. acs.org Understanding how substituents like the tert-butyl and methyl ketone groups influence these pathways is a key area for future study.
Isolating and characterizing reaction intermediates is a critical part of mechanistic studies. In the synthesis of multisubstituted cyclohexanes, varying reaction conditions allowed for the isolation of intermediate compounds, which helped confirm a plausible reaction mechanism involving a sequence of Michael additions and a final cyclization. nih.govmdpi.com Future research will employ a combination of experimental techniques (like in situ spectroscopy) and computational chemistry (like DFT calculations) to map out the energy landscapes of reactions involving this compound, shedding light on transition states and revealing the factors that govern stereoselectivity. acs.org
Q & A
Q. What are the key challenges in synthesizing cis-4-tert-butylcyclohexyl methyl ketone with high stereochemical purity?
Synthesis of this compound requires precise control over stereochemistry due to the steric hindrance of the tert-butyl group. A common approach involves hydrogenation of the corresponding cyclohexenone precursor using catalysts like palladium on carbon under controlled pressure. Isomer separation via fractional crystallization or chiral chromatography is critical, as the tert-butyl group’s axial/equatorial conformation significantly impacts purity . Gas chromatography (GC) with chiral columns (e.g., β-cyclodextrin derivatives) is recommended for verifying enantiomeric excess (>98% purity) .
Q. How can researchers distinguish this compound from its trans isomer experimentally?
Nuclear magnetic resonance (NMR) spectroscopy is the most reliable method. The tert-butyl group in the cis isomer induces distinct coupling patterns in -NMR: axial methyl protons exhibit splitting due to vicinal coupling (), while equatorial protons show smaller couplings. Differential scanning calorimetry (DSC) can also reveal melting point differences (e.g., cis isomer typically melts 15–20°C lower than trans) due to lattice stability variations .
Q. What safety protocols are critical when handling this compound in the lab?
The compound’s ketone group poses flammability risks, and inhalation/contact requires strict precautions. Use fume hoods for synthesis, and wear nitrile gloves and goggles. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline. Store under nitrogen at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?
The tert-butyl group’s steric bulk in the cis configuration directs nucleophilic attack to the less hindered face of the ketone. Density functional theory (DFT) studies reveal that the transition state for hydride addition (e.g., NaBH) is stabilized by 3–5 kcal/mol in the cis configuration compared to trans, due to reduced torsional strain. Kinetic isotopic effect (KIE) experiments further confirm rate-determining C=O polarization .
Q. How can computational modeling optimize catalytic asymmetric hydrogenation of this compound?
Molecular docking simulations with chiral catalysts (e.g., BINAP-Ru complexes) predict enantioselectivity by analyzing substrate-catalyst π-π interactions and steric clashes. QSPR (Quantitative Structure-Property Relationship) models correlate catalyst substituent electronegativity with enantiomeric excess (R > 0.85 in validation studies). Experimental validation via high-throughput screening (HTS) of ligand libraries is advised .
Q. What analytical techniques resolve contradictions in reported thermodynamic stability data for this compound?
Discrepancies in Gibbs free energy () values (e.g., ±2 kcal/mol across studies) arise from solvent effects and conformational sampling. Use coupled calorimetry (ITC) and van’t Hoff analysis in nonpolar solvents (e.g., hexane) to minimize solvation artifacts. Cross-validate with ab initio calculations (MP2/cc-pVTZ level) to isolate solvent-free contributions .
Methodological Guidelines
- Stereochemical Analysis : Combine -NMR (for tert-butyl carbon chemical shifts) and X-ray crystallography to confirm axial/equatorial conformations .
- Reaction Optimization : Employ Design of Experiments (DoE) for catalyst screening, varying pressure (1–10 bar H) and temperature (25–60°C) to maximize yield and selectivity .
- Toxicity Profiling : Use Ames tests and zebrafish embryo assays to evaluate ecotoxicological risks, as methyl ketones may exhibit β-keto acid toxicity in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
